Metribuzin Isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Metribuzin is a pre- and post-emergence triazinone herbicide widely used in various crops. It effectively manages weeds but also poses environmental and human health risks due to its persistence and potential contamination .

Synthesis Analysis

The synthesis of Metribuzin involves several steps, including the condensation of 2-mercapto-4,6-dimethylpyrimidine with 2-chloro-4,6-dimethylpyrimidine . The resulting compound undergoes further reactions to form Metribuzin .

Molecular Structure Analysis

Metribuzin’s chemical formula is C_8H_14N_4OS . It features a triazinone ring with two methyl groups and a sulfur atom. The molecular structure contributes to its herbicidal properties .

Chemical Reactions Analysis

Metribuzin can undergo various chemical reactions, including hydrolysis , photodegradation , and oxidation . These reactions lead to the formation of three major metabolites: diketo-metribuzin (M-DK) , desamino-metribuzin (M-DA) , and desamino-diketo-metribuzin (M-DADK) .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Soil and Plant Analysis

Metribuzin is a pre- and post-emergence triazinone herbicide used in a variety of crops. This herbicide is degraded in the environment into three major metabolites that have high water solubility, high to very high soil mobility, and low to moderate persistence in soil . An analytical method based on ultrasound-assisted extraction and GC-MS/MS determination has been developed for the determination of metribuzin and its main metabolites in soil and plants .

Environmental Remediation

Metribuzin is one of the most used herbicides to control certain broadleaf weeds and grassy weed species . The activity of metribuzin is due to interference with photosystem . A study has been conducted to investigate the adsorption efficiency of metribuzin using wheat straw biochar . The adsorption process showed best fit with pseudo second-order kinetic and Langmuir models, suggesting a chemisorption procedure and monolayer-type removal .

Nanotechnology Application

The retention and mobility dynamics of a metribuzin nanoformulation have been studied using classical protocols from regulatory studies . This study was conducted to understand the behavior of metribuzin nanoformulation compared to a conventional formulation .

Wirkmechanismus

Target of Action

Metribuzin is a triazinone herbicide that primarily targets the photosystem II complex in plants . This complex plays a crucial role in photosynthesis, a process vital for the survival and growth of plants.

Mode of Action

Metribuzin acts by inhibiting photosynthesis in susceptible plants. It achieves this by binding to a protein of the photosystem II complex . This binding inhibits the electron transport from QA to QB, resulting in photooxidation and eventually leading to plant death .

Biochemical Pathways

The inhibition of the photosystem II complex triggers a chain of events where plant lipids and proteins are attacked and oxidized by highly reactive free radicals . As a result, chlorophyll and plant pigments are lost, causing chlorosis (loss of green in the plant) followed by plant cell drying and disintegration .

Pharmacokinetics

When applied to soil, metribuzin is readily absorbed by roots, after which translocation upward to the shoots and beyond occurs through the xylem . Metribuzin is moderately absorbed into the plant when applied foliarly, and translocation also is upward . Microbial breakdown is the main means of metribuzin degradation in the soil .

Result of Action

The result of metribuzin’s action is the death of the plant. Once susceptible plants emerge through treated soil into the sunlight, they become yellow/chlorotic, then totally brown/desiccated, after 2 to 5 days . This is due to the oxidative damage caused by the inhibition of the photosystem II complex.

Action Environment

The action of metribuzin is influenced by environmental factors. Metribuzin’s half-life in soils under optimum degradation conditions can be 14 to 28 days . Metribuzin is tightly adsorbed to organic matter and is readily leached in sandy and sandy-loam soils .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

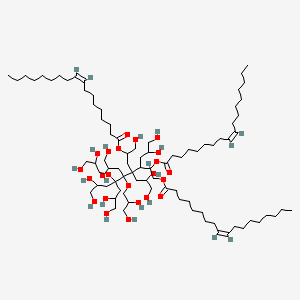

| { "Design of the Synthesis Pathway": "The synthesis pathway of Metribuzin Isomer involves the conversion of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one to Metribuzin Isomer through a series of reactions.", "Starting Materials": [ "4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Sulfuric acid (H2SO4)", "Methanol (CH3OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one in a mixture of methanol and water.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Add hydrogen peroxide to the mixture and stir for 2 hours.", "Step 4: Acidify the mixture with sulfuric acid.", "Step 5: Extract the product with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |

CAS-Nummer |

110109-24-5 |

Produktname |

Metribuzin Isomer |

Molekularformel |

C2D4O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.